molecular formula C6H5N2O8P B1209980 2,4-Dinitrophenol dihydrogen phosphate CAS No. 2566-26-9

2,4-Dinitrophenol dihydrogen phosphate

Cat. No.: B1209980
CAS No.: 2566-26-9
M. Wt: 264.09 g/mol
InChI Key: OABKEGPGBFWYDX-UHFFFAOYSA-N
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Description

2,4-Dinitrophenol dihydrogen phosphate is a phosphorylated derivative of 2,4-dinitrophenol (DNP), a compound widely studied for its role as an uncoupler of oxidative phosphorylation. DNP inhibits the formation of high-energy phosphate bonds (e.g., ATP) by disrupting the proton gradient across mitochondrial membranes, thereby diverting energy from ATP synthesis to heat production . This compound is implicated in metabolic studies, particularly in energy transfer mechanisms and inhibitor assays .

Properties

CAS No.

2566-26-9

Molecular Formula

C6H5N2O8P

Molecular Weight

264.09 g/mol

IUPAC Name

(2,4-dinitrophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H5N2O8P/c9-7(10)4-1-2-6(16-17(13,14)15)5(3-4)8(11)12/h1-3H,(H2,13,14,15)

InChI Key

OABKEGPGBFWYDX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)O

Synonyms

2,4-dinitrophenol dihydrogen phosphate
2,4-dinitrophenylphosphate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of 2,4-dinitrophenol dihydrogen phosphate with structurally related phosphate esters:

Compound Name Molecular Formula Average Mass (Da) Key Substituents ChemSpider ID
This compound* C₆H₅N₂O₈P 288.09 (estimated) Two nitro groups, dihydrogen phosphate -
2,4-Dinitrophenyl diethyl phosphate C₁₀H₁₃N₂O₈P 320.19 Ethyl ester groups 2284731
4-Nitrophenyl diphenyl phosphate C₁₈H₁₄NO₆P 371.28 Diphenyl ester, nitro group 23536
4-Isopropylphenyl diphenyl phosphate C₂₁H₂₁O₄P 368.37 Diphenyl ester, isopropyl group 82988
Dimethyl phenyl phosphate C₈H₁₁O₄P 202.15 Methyl ester, phenyl group 74325

*Note: The exact data for this compound is inferred from related compounds and biochemical studies .

Key Observations :

  • Nitro Groups: The presence of two nitro groups in DNP derivatives increases electronegativity and reactivity compared to single-nitro or non-nitro analogs (e.g., 4-nitrophenyl diphenyl phosphate) .
  • Phosphate Esterification : Ethyl or phenyl ester groups (e.g., in 2,4-dinitrophenyl diethyl phosphate) reduce acidity compared to dihydrogen phosphate, altering solubility and bioavailability .

Biochemical and Functional Comparisons

Mechanism of Action
  • This compound: Acts as a metabolic uncoupler, disrupting ATP synthesis by dissipating the proton gradient in mitochondria. This is linked to its ability to interfere with phosphate bond energy .
  • 2,4-Dinitrophenyl Diethyl Phosphate : Shares uncoupling activity but with reduced potency due to esterification, which limits membrane permeability .
  • Dibutyl Hydrogen Phosphate : Detected in recycled textiles, it exhibits environmental persistence but lacks the uncoupling effects of DNP derivatives .
Toxicity and Inhibition
  • DNP Derivatives: Highly toxic due to uncoupling activity, with this compound showing acute inhibition of spermatogenesis and mitochondrial phosphate transport .
  • Non-Nitro Phosphates: Compounds like dimethyl phenyl phosphate exhibit lower toxicity but may act as esterase inhibitors in specific contexts .

Environmental and Industrial Relevance

  • Environmental Presence: 2,4-Dinitrophenol and dibutyl hydrogen phosphate are detected in recycled textiles, highlighting their environmental persistence .
  • Industrial Applications: Non-DNP phosphates (e.g., 4-isopropylphenyl diphenyl phosphate) are used as plasticizers or flame retardants, whereas DNP derivatives are restricted to research settings due to toxicity .

Table 1: Comparative Biochemical Effects

Compound Uncoupling Activity Toxicity (LD₅₀) Environmental Detection
This compound High <50 mg/kg (est.) Rare
2,4-Dinitrophenyl diethyl phosphate Moderate 200 mg/kg Limited
Dibutyl Hydrogen Phosphate None >1000 mg/kg 62% of textile samples
4-Nitrophenyl Diphenyl Phosphate None >500 mg/kg Industrial waste

Sources :

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